molecular formula C13H25NO2 B2781040 Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate CAS No. 2248335-52-4

Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate

Cat. No. B2781040
CAS RN: 2248335-52-4
M. Wt: 227.348
InChI Key: WYEZANUBYIPSBV-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, also known as Boc-AMCHA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. Boc-AMCHA is a derivative of cyclohexylalanine, an amino acid that is commonly found in proteins.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is not fully understood, but it is believed to involve the interaction with specific receptors or enzymes. Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine signaling in the brain. Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate may also inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate can inhibit the activity of proteases, which are enzymes that break down proteins. Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate has also been shown to enhance the stability and activity of peptides and peptidomimetics. In vivo studies have not yet been conducted, but Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate has the potential to modulate dopamine signaling in the brain, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate in lab experiments include its ability to enhance the stability and activity of peptides and peptidomimetics, and its potential to modulate dopamine signaling in the brain. However, the synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is not fully understood, which could limit its utility in certain applications.

Future Directions

There are several future directions for research on Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate. One area of interest is the development of peptidomimetics that incorporate Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate and have enhanced activity and stability. Another area of interest is the study of the mechanism of action of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, particularly its interaction with dopamine receptors and enzymes. In vivo studies are needed to determine the physiological effects of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate and its potential for the treatment of neurological disorders. Additionally, the synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate could be optimized to improve its yield and efficiency.

Synthesis Methods

The synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate involves several steps, including the protection of the amine group, the activation of the carboxylic acid, and the coupling of the protected amine with the activated carboxylic acid. The final product is obtained by removing the protecting group from the amine. The synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate has been used in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides are short chains of amino acids that play important roles in biological processes, such as signaling and regulation. Peptidomimetics are compounds that mimic the structure and function of peptides, but are more stable and have better pharmacokinetic properties. Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate can be incorporated into peptides and peptidomimetics to enhance their stability and activity.

properties

IUPAC Name

tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h10-11H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEZANUBYIPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(CC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate

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